N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine
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Overview
Description
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2, which are enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune function, hematopoiesis, and inflammation. CYT387 has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine inhibits JAK1 and JAK2, which are enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune function, hematopoiesis, and inflammation. Inhibition of JAK1 and JAK2 by N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine results in the suppression of cytokine signaling and inflammation.
Biochemical and Physiological Effects:
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of JAK1 and JAK2 by N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine results in the suppression of cytokine signaling and inflammation. N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has also been shown to have antitumor activity in various cancer cell lines. In addition, N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine in lab experiments include its potent inhibitory activity against JAK1 and JAK2, its ability to suppress cytokine signaling and inflammation, and its potential therapeutic applications in various diseases. However, the limitations of using N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine. One potential direction is to investigate its therapeutic potential in autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is to investigate its potential as a combination therapy with other cancer drugs. Additionally, further research is needed to investigate the safety and efficacy of N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine in clinical trials.
Synthesis Methods
The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-bromo-4-methylpyridine, which is then reacted with 2-cyclohexen-1-amine to form N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine. The compound is then purified using various chromatographic techniques.
Scientific Research Applications
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has been shown to inhibit JAK1 and JAK2, resulting in the suppression of cytokine signaling and inflammation. N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has also been shown to have antitumor activity in various cancer cell lines.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-12-7-9-15-14(11-12)16-10-8-13-5-3-2-4-6-13/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMMEHLQGJVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine |
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